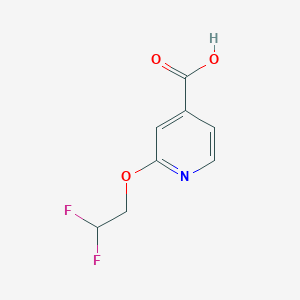

2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-6(10)4-14-7-3-5(8(12)13)1-2-11-7/h1-3,6H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRWLQOPXWFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-44-0 | |

| Record name | 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Approaches

General Synthetic Strategy

The preparation of 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid generally follows a nucleophilic substitution pathway, where a suitable pyridine-4-carboxylic acid derivative is reacted with a difluoroethanol derivative under controlled conditions. The following table summarizes the typical synthetic approach:

| Step | Reactant(s) | Reagent(s)/Conditions | Product |

|---|---|---|---|

| 1 | Pyridine-4-carboxylic acid derivative (e.g., 2-hydroxypyridine-4-carboxylic acid or 2-chloropyridine-4-carboxylic acid) | Base (e.g., K2CO3), 2,2-difluoroethanol, solvent (e.g., DMF), heat | This compound |

Key Reaction Features:

- The nucleophilic substitution is typically performed under basic conditions to deprotonate the alcohol and enhance its nucleophilicity.

- The leaving group at the 2-position on the pyridine ring is often a halide (e.g., chlorine) or a hydroxyl group activated by conversion to a better leaving group.

- Purification may involve recrystallization or chromatography to achieve high purity.

Example Procedure

A representative preparation method is as follows (based on analogous literature for difluoroethoxy-substituted pyridines):

- Activation of Pyridine Ring:

- Start with 2-chloropyridine-4-carboxylic acid as the electrophilic substrate.

- Nucleophilic Substitution:

- React with 2,2-difluoroethanol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent (e.g., dimethylformamide, DMF).

- Heat the mixture (typically 80–120°C) to promote substitution of the chlorine atom by the difluoroethoxy group.

- Workup and Purification:

- After completion, cool the reaction and quench with water.

- Extract the product into an organic solvent, dry, and concentrate.

- Purify the crude product by recrystallization or column chromatography.

| Parameter | Value/Range |

|---|---|

| Starting Material | 2-chloropyridine-4-carboxylic acid |

| Nucleophile | 2,2-difluoroethanol |

| Base | Potassium carbonate |

| Solvent | DMF |

| Temperature | 80–120°C |

| Yield | Typically 50–80% (literature precedent for similar compounds) |

Related Synthetic Routes and Analogous Compounds

Alternative Approaches

From Hydroxypyridine Derivatives:

2-hydroxypyridine-4-carboxylic acid can be alkylated using 2,2-difluoroethyl bromide or tosylate under basic conditions, yielding the target compound via an SN2 mechanism.From Pre-functionalized Pyridines:

Some patents and research articles describe the use of pre-functionalized pyridine rings, where the difluoroethoxy group is introduced via palladium-catalyzed etherification or similar cross-coupling reactions, though such methods are less common for this specific substitution pattern.

Comparison with Related Compounds

For closely related compounds, such as 4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid, the synthetic strategy is similar, involving nucleophilic substitution of a halide or activated hydroxyl group on the pyridine ring with difluoroethanol. The position of substitution (2- vs. 4-carboxylic acid) is determined by the starting pyridine derivative.

Data Table: Summary of Preparation Methods

Research Findings and Notes

Reaction Optimization:

Reaction conditions such as temperature, solvent, and base choice significantly influence yield and purity. Higher temperatures and polar aprotic solvents generally favor nucleophilic substitution on the pyridine ring.Purification:

Due to the polar nature of the compound, purification by recrystallization from polar solvents (e.g., ethanol, ethyl acetate) or silica gel chromatography is effective.Safety Considerations: The compound and its intermediates may cause skin and eye irritation and should be handled with appropriate personal protective equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the difluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate biological pathways and exert various effects depending on the context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine/Pyrimidine Carboxylic Acid Family

The following compounds share structural similarities with 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid, differing primarily in substituents and their positions:

Key Differences in Physicochemical Properties

- Lipophilicity : The difluoroethoxy group increases lipophilicity (logP ~1.5–2.0 estimated) compared to hydroxylated analogues (e.g., 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, logP ~0.5) .

- Synthetic Accessibility : Chloro-substituted derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are more reactive in nucleophilic substitutions than fluorinated derivatives, which require specialized fluorinating agents .

Biological Activity

The compound 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H7F2NO3

- Molecular Weight : 201.15 g/mol

The compound features a pyridine ring substituted with a difluoroethoxy group and a carboxylic acid functional group. This configuration influences its interaction with biological targets, enhancing binding affinity and selectivity towards specific proteins.

Research indicates that this compound interacts with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating notable inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate potential applications in treating infections caused by these pathogens.

Anti-inflammatory Effects

Emerging evidence supports the compound's potential anti-inflammatory properties. Studies suggest that it may modulate immune responses or inhibit pro-inflammatory cytokines, which could be beneficial in various inflammatory conditions.

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

These findings highlight its potential as a chemotherapeutic agent.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent .

- Mechanistic Insights : Research utilizing mass spectrometry and molecular docking has provided insights into the binding interactions of this compound with target enzymes and receptors. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects of this compound revealed its ability to inhibit the production of pro-inflammatory cytokines in vitro. This property could position it as a candidate for developing new anti-inflammatory therapies .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid?

Synthesis typically involves functionalization of pyridine-4-carboxylic acid derivatives. A common approach includes:

- Nucleophilic substitution : Reacting pyridine-4-carboxylic acid derivatives with 2,2-difluoroethyl halides (e.g., bromides) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the difluoroethoxy group .

- Protection/deprotection : Protecting the carboxylic acid group (e.g., as a methyl ester) during substitution to avoid side reactions, followed by hydrolysis under acidic or basic conditions .

- Catalytic coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could be adapted for aryl-ether bond formation if pre-functionalized intermediates are available .

Q. How should researchers characterize the purity and structure of this compound?

- HPLC : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for research use) .

- NMR : ¹H and ¹⁹F NMR confirm the presence of the difluoroethoxy group (characteristic splitting patterns for -CF₂-) and pyridine ring protons .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₉H₇F₂NO₃) and isotopic pattern .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in a dry, airtight container at 2–8°C, away from oxidizing agents .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and interaction with biological targets (e.g., enzymes). The electron-withdrawing difluoroethoxy group may lower LUMO energy, enhancing electrophilicity .

- Solvent effects : Simulate solvation models (e.g., PCM) to evaluate solubility and stability in aqueous or organic media .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. How does the difluoroethoxy group influence the compound’s bioactivity in drug discovery?

- Metabolic stability : Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes, improving pharmacokinetics.

- Binding affinity : The group’s electronegativity may enhance hydrogen bonding with target proteins, as seen in similar pyridine-carboxylic acid inhibitors of bacterial secretion systems .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

- Byproduct formation : Monitor for over-alkylation or ester hydrolysis byproducts via LC-MS.

- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to improve coupling efficiency in multi-step syntheses .

- Scale-up considerations : Transition from batch to flow chemistry to enhance heat/mass transfer for exothermic reactions .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH conditions?

Q. What analytical techniques differentiate polymorphic forms of this compound?

- DSC/TGA : Detect melting points and thermal decomposition profiles.

- PXRD : Identify crystalline vs. amorphous phases, critical for bioavailability in pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.